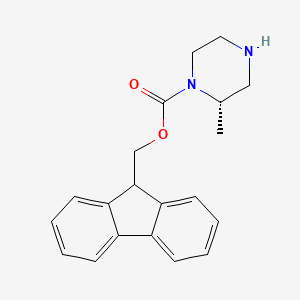
(s)-(9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a common building block in the synthesis of many pharmaceuticals . Piperazine derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been studied for their biological activities .
Synthesis Analysis
While specific synthesis methods for “(s)-(9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate” are not available, similar compounds have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like tert-butyl 2-methylpiperazine-1-carboxylate have been analyzed. It has a molecular formula of CHNO, an average mass of 200.278 Da, and a monoisotopic mass of 200.152481 Da .Scientific Research Applications
1. Crystal Structure Analysis
In a study by Shen et al. (2012), a compound related to (s)-(9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate, specifically marbofloxacin, was analyzed for its crystal structure. The study highlighted the planarity of carbonyl and carboxyl groups with the quinoline ring, and the conformation of the piperazine ring. This structural analysis is essential for understanding the physical and chemical properties of similar compounds (Shen, J., Qian, J., Gu, J., & Hu, X., 2012).
2. Chemical Reactions and Regioselectivity
Novikov et al. (2006) investigated the reactions of N-Substituted 9H-fluoren-9-imines with difluorocarbene, leading to various derivatives. This study is significant for understanding the chemical behavior and potential applications of fluorene derivatives in synthetic chemistry (Novikov, M., Khlebnikov, A., Egarmin, M. A., Shevchenko, M., Khlebnikov, V., Kostikov, R. R., & Vidović, D., 2006).
3. Synthesis and Spectral Properties
Lukes et al. (2005) explored the synthesis and spectral properties of thiophene–fluorene π-conjugated derivatives. Their work provides insights into the potential of fluorene-based compounds in electro-optical materials, highlighting their suitability in electronic applications (Lukes, V., Végh, D., Hrdlovič, P., Štefko, M., Matuszná, K., & Laurinc, V., 2005).
4. Synthesis and UV Properties of Schiff Base Compounds
Wen-zhong (2011) focused on the synthesis of fluorene Schiff base compounds, examining their UV properties. This study contributes to the understanding of how fluorene derivatives behave in different solvents, which is crucial for their application in materials science (Wen-zhong, W., 2011).
5. Magnetic Properties of Manganese Complexes
A study by Tang et al. (2016) on manganese carboxylates with fluorenylcarboxylate ligands revealed insights into the magnetic properties of these complexes. This research opens avenues for the use of fluorene derivatives in magnetic materials (Tang, X., Hua, J., Li, H., Jiang, K., Sun, L., Ma, Y., & Yuan, R., 2016).
6. Fluorescence Sensing Characteristics
Qian et al. (2019) developed polyaniline derivatives of fluorene for fluorescence sensing in environmental protection and biosensing. Their findings demonstrate the potential of fluorene derivatives as sensors in various applications (Qian, J., Zhang, Y., Liu, X., & Xia, J., 2019).
Mechanism of Action
Target of Action
Piperazine-based compounds are known to interact with a variety of biological targets, including receptors and enzymes .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, often involving binding to active sites or allosteric modulation .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Safety and Hazards
properties
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,21H,10-13H2,1H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHIFBVXMMTWHI-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


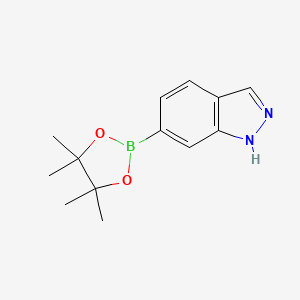
![2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide](/img/structure/B6593930.png)

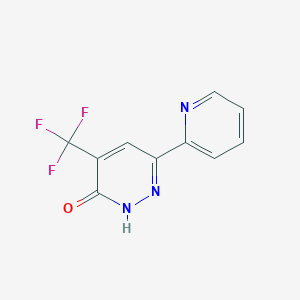

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)
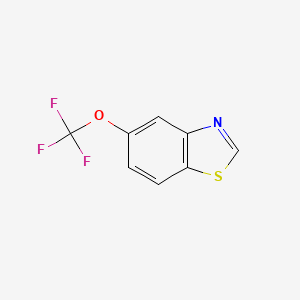
![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)
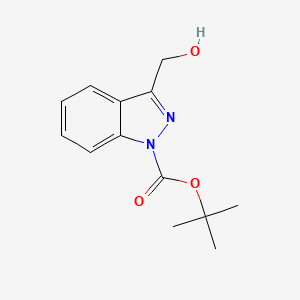
![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)
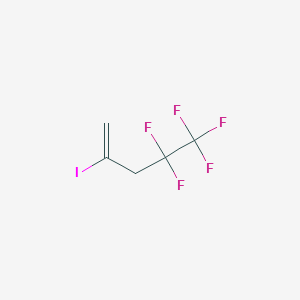
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6593992.png)
